(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone
Overview
Description
The compound (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxyphenyl group, a pyrimidinyloxyphenyl group, and a pyrazolylmethanone core, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Attachment of the pyrimidinyloxy group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a phenol derivative.
Coupling with the methoxyphenyl group: The final step involves the coupling of the pyrazole derivative with a methoxyphenyl ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated pyrimidine with phenol derivatives in the presence of a base like potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone: can be compared with similar compounds such as:
- (4-methoxyphenyl){3-[4-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}methanone
- (4-methoxyphenyl){3-[4-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}methanone
These compounds share structural similarities but differ in the substituents on the phenyl and pyrimidine rings, which can lead to variations in their chemical reactivity and biological activity. The presence of the pyrimidinyloxy group in This compound imparts unique properties, making it a valuable compound for specific applications.
Biological Activity
The compound (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 362.39 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity, along with a methoxyphenyl group and a pyrimidinyloxy substituent.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Many pyrazole compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation.
Anti-inflammatory Activity
A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism involves the suppression of inflammatory mediators, making these compounds promising candidates for treating inflammatory diseases.
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Dexamethasone | 76% (1 µM) | 86% (1 µM) |
Pyrazole Derivative A | 85% (10 µM) | 93% (10 µM) |
Pyrazole Derivative B | 61% (10 µM) | 76% (10 µM) |
Antimicrobial Activity
Research has shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, one study evaluated the antimicrobial effects against E. coli and Aspergillus niger, revealing promising results at concentrations around 40 µg/mL .
Microorganism | Inhibition Concentration (µg/mL) | Standard Drug Comparison |
---|---|---|
E. coli | 40 | Ampicillin |
Aspergillus niger | 40 | Griseofulvin |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored through various assays. One study demonstrated that specific compounds inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Case Studies
-
Case Study on Anti-inflammatory Effects :
A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The most effective compound showed significant inhibition of both TNF-α and IL-6, suggesting its potential use in treating chronic inflammatory conditions. -
Case Study on Antimicrobial Efficacy :
A group of pyrazole compounds was evaluated against multiple bacterial strains. The results indicated that certain derivatives had superior antimicrobial activity compared to traditional antibiotics, highlighting their potential in combating antibiotic-resistant infections.
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-27-17-7-5-16(6-8-17)20(26)25-14-11-19(24-25)15-3-9-18(10-4-15)28-21-22-12-2-13-23-21/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBVNHNQSMQVGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145933 | |
Record name | (4-Methoxyphenyl)[3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-83-8 | |
Record name | (4-Methoxyphenyl)[3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321998-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl)[3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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